molecular formula C19H20N2O3S B2525158 4-benzyl-N-(2-(methylthio)phenyl)-5-oxomorpholine-3-carboxamide CAS No. 1351582-16-5

4-benzyl-N-(2-(methylthio)phenyl)-5-oxomorpholine-3-carboxamide

Cat. No.: B2525158
CAS No.: 1351582-16-5
M. Wt: 356.44
InChI Key: BURCZAJYTGANOU-UHFFFAOYSA-N
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Description

4-benzyl-N-(2-(methylthio)phenyl)-5-oxomorpholine-3-carboxamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Chemistry

"4-benzyl-N-(2-(methylthio)phenyl)-5-oxomorpholine-3-carboxamide" and related structures contribute to the field of supramolecular chemistry, particularly in the development of benzene-1,3,5-tricarboxamides (BTAs). BTAs are vital for applications ranging from nanotechnology to polymer processing and biomedical applications due to their self-assembly into nanometer-sized rod-like structures stabilized by H-bonding. Their multivalent nature drives applications in the biomedical field, indicating a bright future for these compounds in commercial applications (Cantekin, de Greef, & Palmans, 2012).

Environmental Cleanup

The compound's structural relatives are explored for environmental cleanup, particularly in the degradation of persistent pollutants using advanced oxidation processes (AOPs). This research is critical for addressing water scarcity and the accumulation of recalcitrant compounds in the environment, highlighting the significant potential of these compounds in improving AOP systems for better environmental sustainability (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacological Properties

Explorations into the pharmacological properties of compounds structurally similar to "this compound" have shown promising results. For example, metoclopramide, a compound with a somewhat related structure, has been used in treating various types of vomiting and gastrointestinal disorders. Despite its effectiveness, the need for further controlled trials to confirm its efficacy in other proposed areas of use remains (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Stereochemistry and Pharmacology

The stereochemistry of similar compounds, such as phenylpiracetam and its methyl derivative, plays a crucial role in their pharmacological profile. This research emphasizes the direct relationship between the configuration of stereocenters and the biological properties of respective enantiomers, suggesting that stereochemistry is critical in developing more effective pharmacological agents (Veinberg, Vavers, Orlova, Kuznecovs, Domracheva, Vorona, Zvejniece, & Dambrova, 2015).

Biological Systems Interaction

Research into the effects of aromatic compounds on biological systems, such as the thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl, showcases the potential carcinogenicity and the need for further in vivo evaluations. These studies underline the importance of understanding how structurally similar compounds to "this compound" interact with biological systems to assess potential risks and therapeutic benefits (Ashby, Styles, Anderson, & Paton, 1978).

Properties

IUPAC Name

4-benzyl-N-(2-methylsulfanylphenyl)-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-25-17-10-6-5-9-15(17)20-19(23)16-12-24-13-18(22)21(16)11-14-7-3-2-4-8-14/h2-10,16H,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURCZAJYTGANOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2COCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.